![molecular formula C17H13FN4O2 B2893035 1-(3-fluoro-4-methylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1184986-34-2](/img/structure/B2893035.png)
1-(3-fluoro-4-methylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of triazole derivatives has been a subject of interest in medicinal chemistry . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Molecular Structure Analysis
Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structure .Wissenschaftliche Forschungsanwendungen
1−(3−fluoro−4−methylphenyl)−5−phenyl−1H,3aH,4H,5H,6H,6aH−pyrrolo[3,4−d][1,2,3]triazole−4,6−dione1-(3-fluoro-4-methylphenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione1−(3−fluoro−4−methylphenyl)−5−phenyl−1H,3aH,4H,5H,6H,6aH−pyrrolo[3,4−d][1,2,3]triazole−4,6−dione
, is a triazole derivative. Triazoles are a class of heterocyclic compounds that have shown a wide range of biological activities and have various applications in scientific research. Below is a comprehensive analysis of the unique applications of this compound:Antimicrobial Activity
Triazoles are known for their broad-spectrum antimicrobial properties. They can bind with enzymes and receptors in biological systems, showing effectiveness against a variety of pathogensCCG-342145 could potentially be used in the development of new antimicrobial agents, especially targeting drug-resistant strains .
Anticancer Applications
The structural uniqueness of triazoles allows them to interact with cancer cell lines, potentially inhibiting growth or inducing apoptosis. Research on similar triazole compounds has shown promising anticancer activities, suggesting that CCG-342145 could be explored for its efficacy against various types of cancer .
Antifungal Therapeutics
Triazole derivatives like fluconazole and voriconazole are well-established antifungals. Given the structural similarities, CCG-342145 may serve as a candidate for developing new antifungal drugs, particularly for resistant fungal infections .
Antiviral Research
Triazoles have been utilized in the treatment of viral infections, such as hepatitis. The compound CCG-342145 could be investigated for its potential antiviral properties, possibly offering a new avenue for treating diseases caused by viruses .
Agrochemical Development
The triazole ring is a common motif in agrochemicals due to its stability and biological activityCCG-342145 could be applied in the synthesis of novel agrochemicals to protect crops from pests and diseases .
Material Chemistry
Triazoles have applications in material chemistry, where they contribute to the development of new materials with desirable propertiesCCG-342145 might be used to create advanced materials for various industrial applications .
Analgesic and Anti-inflammatory Drugs
Due to their ability to modulate biological pathways, triazoles have been used in pain management and inflammation reductionCCG-342145 could be explored for its potential use in creating new analgesic and anti-inflammatory medications .
Neurological Disorders
Some triazole derivatives have shown effectiveness in treating neurological disorders such as epilepsy. The compound CCG-342145 may have applications in the development of drugs for neurological conditions, including antiepileptic drugs .
Wirkmechanismus
Target of Action
The compound, also known as VU0621357-1, CCG-342145, or 1-(3-fluoro-4-methylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione, is a member of the triazole family . Triazoles are known to interact with a variety of enzymes and receptors in biological systems . .
Mode of Action
Triazoles are known to exhibit versatile biological activities due to their ability to bind to various enzymes and receptors . The specific interactions of this compound with its targets would depend on the chemical structure and the nature of the target.
Biochemical Pathways
Triazoles are known to influence a variety of biochemical pathways due to their broad range of interactions with enzymes and receptors .
Result of Action
Triazoles are known to exhibit a range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects .
Zukünftige Richtungen
The future directions in the research of triazole compounds could involve the synthesis of new derivatives with improved pharmacological activities . The therapeutic importance of triazole derivatives has been confirmed in the literature, and it was decided to synthesize and study their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .
Eigenschaften
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2/c1-10-7-8-12(9-13(10)18)22-15-14(19-20-22)16(23)21(17(15)24)11-5-3-2-4-6-11/h2-9,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOOGKIYSGUCPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3C(C(=O)N(C3=O)C4=CC=CC=C4)N=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluoro-4-methylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

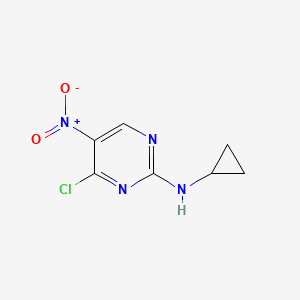
![5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2892954.png)

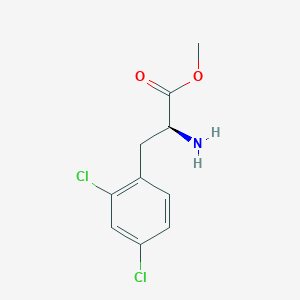
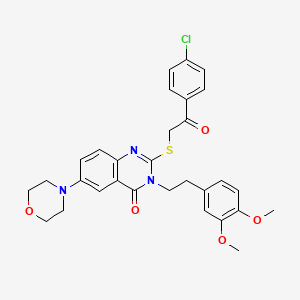
![N-(1-acetylpiperidin-4-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2892964.png)
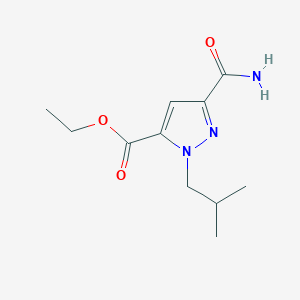
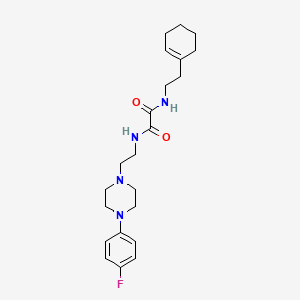
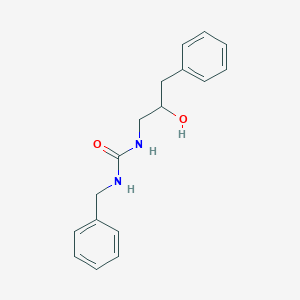


![2-[Hydroxy(thiophen-2-yl)methyl]butanenitrile](/img/structure/B2892973.png)

